

A Comparative Guide to the CO2 Absorption Efficiency of Soda Lime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carbon dioxide (CO₂) absorption efficiency of **soda lime** against other commercially available absorbents. The information presented is supported by experimental data and detailed methodologies to assist in the informed selection of CO₂ absorbents for various research and clinical applications.

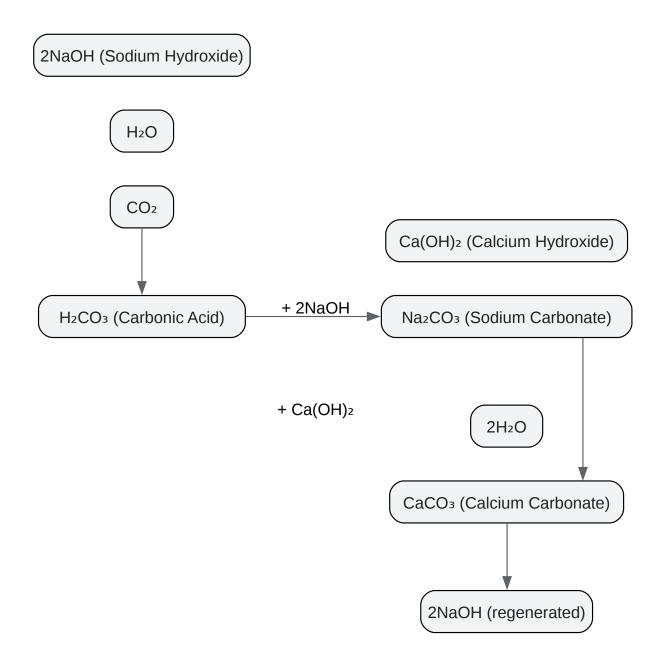
Executive Summary

Soda lime is a widely used CO₂ absorbent, particularly in anesthesia and other closed-circuit breathing systems.[1][2][3] Its primary function is to remove CO₂ from exhaled gases, preventing rebreathing and subsequent hypercapnia.[1] The efficiency of **soda lime** is well-documented, with a typical absorption capacity of approximately 26 liters of CO₂ per 100 grams of absorbent.[1][4] However, a variety of alternative absorbents are available, each with distinct chemical compositions, absorption capacities, and safety profiles. This guide will compare **soda lime** with prominent alternatives, providing a comprehensive overview of their performance characteristics.

Comparison of CO₂ Absorbent Performance

The selection of a CO₂ absorbent often involves a trade-off between absorption capacity, cost, and the potential for interaction with other gases. The following table summarizes the key performance indicators of **soda lime** and its common alternatives.

Absorbent	Key Components	CO₂ Absorption Capacity (L/100g)	Notes
Soda Lime	~80% Calcium hydroxide (Ca(OH)2), 5% Sodium hydroxide (NaOH), <0.1% Potassium hydroxide (KOH), 15% Water	~26[1][4]	The presence of strong bases (NaOH, KOH) acts as a catalyst for the absorption reaction.[1] Can produce Compound A and carbon monoxide when used with certain volatile anesthetics.[2][5]
Amsorb®	~70% Calcium hydroxide (Ca(OH)2), 14.5% Water, Calcium chloride	~10.2 - 13 (Approximately half of soda lime)[1][4][6]	Lacks strong alkali agents (NaOH, KOH), reducing the risk of adverse reactions with inhalation agents.[1]
Lithium Hydroxide (LiOH) based	Lithium hydroxide (LiOH)	Similar to or greater than soda lime[4][5][7]	Highly efficient and does not produce harmful byproducts like Compound A or carbon monoxide.[5] [7] Often used in applications where space and weight are critical, such as in spacecraft.[7]
Barium Hydroxide Lime	~80% Calcium hydroxide (Ca(OH)2), 20% Barium hydroxide (Ba(OH)2)	~26[2][4]	High reactivity with inhalational anesthetics, leading to a higher potential for producing harmful compounds.[8]



Chemical Reactions in CO₂ Absorption

The process of CO₂ absorption by **soda lime** involves a series of chemical reactions. Understanding these reactions is crucial for comprehending the mechanism of absorption and the role of each component.

The primary reaction pathway can be visualized as follows:

Click to download full resolution via product page

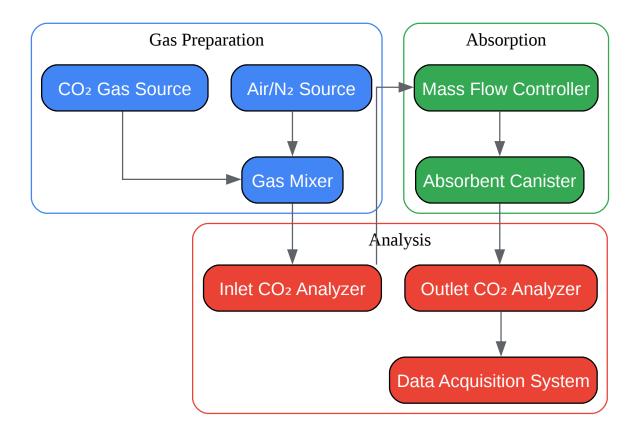
Caption: Chemical reaction pathway of CO₂ absorption by **soda lime**.

The reactions are as follows:

- H₂CO₃ + 2NaOH → Na₂CO₃ + 2H₂O + Heat (Neutralization by sodium hydroxide)[1]
- Na₂CO₃ + Ca(OH)₂ → CaCO₃ + 2NaOH (Precipitation of calcium carbonate and regeneration of sodium hydroxide)[1]

A slower, direct reaction can also occur: $CO_2 + Ca(OH)_2 \rightarrow CaCO_3 + H_2O.[1]$

Experimental Protocols


To validate the CO₂ absorption efficiency of **soda lime** and its alternatives, standardized experimental protocols are essential. Below are detailed methodologies for two common invitro evaluation techniques.

Method 1: Gas Flow-Through Analysis

This method determines the absorption capacity by continuously passing a gas with a known CO₂ concentration through a canister of the absorbent and measuring the CO₂ concentration of the effluent gas.

Experimental Workflow:

Click to download full resolution via product page

Caption: Workflow for gas flow-through analysis of CO2 absorbent efficiency.

Protocol:

- Preparation: A known mass of the CO₂ absorbent is packed into a canister of a defined volume.
- Gas Mixture: A gas mixture with a specific CO₂ concentration (e.g., 4-5%) is prepared by mixing CO₂ with a carrier gas like air or nitrogen.
- Flow Control: The gas mixture is passed through the absorbent canister at a constant flow rate (e.g., 250 mL/min).
- CO₂ Monitoring: The CO₂ concentration at the inlet and outlet of the canister is continuously monitored using CO₂ analyzers.

- Breakthrough Point: The experiment continues until the CO₂ concentration in the effluent gas reaches a predetermined "breakthrough" point (e.g., 0.5% or a specific partial pressure).
- Calculation of Capacity: The total amount of CO₂ absorbed is calculated based on the flow rate, the difference in CO₂ concentration between the inlet and outlet, and the time to breakthrough. The absorption capacity is then expressed as the volume or mass of CO₂ absorbed per unit mass of the absorbent.

Method 2: Gravimetric Analysis

This method determines the CO₂ absorption capacity by measuring the weight gain of the absorbent after exposure to a CO₂-rich environment.

Protocol:

- Initial Weighing: A precise mass of the dry soda lime is weighed and placed in a sealed container.
- Exposure: The container is then opened to a controlled atmosphere with a known CO₂ concentration for a specified period.
- Final Weighing: After the exposure period, the container is resealed, and the final mass of the soda lime is measured.
- Calculation of Capacity: The increase in mass corresponds to the amount of CO₂ absorbed.
 The absorption capacity is calculated as the mass of CO₂ absorbed per initial mass of the absorbent. It's crucial to account for any changes in water content during the experiment.

Conclusion

Soda lime remains a highly effective and widely used CO₂ absorbent. Its high absorption capacity and relatively low cost make it a suitable choice for many applications. However, for scenarios involving certain volatile anesthetics where the formation of byproducts is a concern, alternatives such as Amsorb® or lithium hydroxide-based absorbents may be preferable, despite their potentially lower absorption capacity or higher cost. The selection of an appropriate CO₂ absorbent should be based on a thorough evaluation of the specific application's requirements, including the necessary absorption capacity, the chemical

environment, and safety considerations. The experimental protocols outlined in this guide provide a framework for conducting in-house evaluations to validate the performance of different CO₂ absorbents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. carbons.ir [carbons.ir]
- 2. Performance of four carbon dioxide absorbents in experimental and clinical settings PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. mercurymed.com [mercurymed.com]
- 6. researchgate.net [researchgate.net]
- 7. atselektronik.com.tr [atselektronik.com.tr]
- 8. biology.kenyon.edu [biology.kenyon.edu]
- To cite this document: BenchChem. [A Comparative Guide to the CO2 Absorption Efficiency of Soda Lime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591003#validating-the-co2-absorption-efficiency-of-soda-lime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com